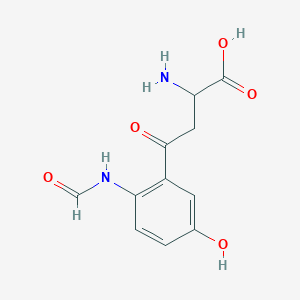

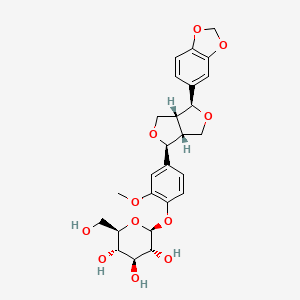

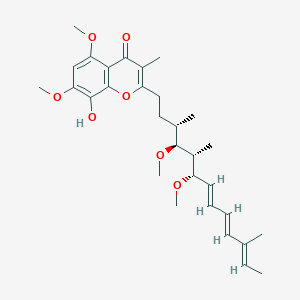

![molecular formula C22H31N3O3 B1196413 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 21102-94-3](/img/structure/B1196413.png)

8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione

Descripción general

Descripción

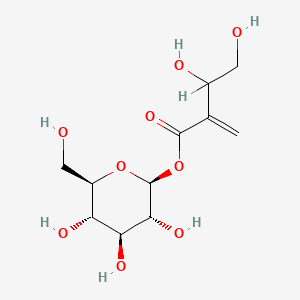

This compound is a member of piperazines . It is also known by the synonyms Bmy-7378 and 21102-94-3 .

Molecular Structure Analysis

The molecular formula of this compound is C22H31N3O3 . The molecular weight is 385.5 g/mol . The IUPAC name is 8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione .Aplicaciones Científicas De Investigación

Cardiovascular Research

BMY-7378: has been utilized in cardiovascular research, particularly in studies related to hypertension . It is known to reverse cardiac hypertrophy in spontaneously hypertensive rats, suggesting its potential in treating conditions like hypertensive heart disease .

Neuropharmacology

As a 5-HT1A receptor partial agonist and α1D-adrenoceptor antagonist , BMY-7378 is used in neuropharmacological research to study its effects on neurotransmission, which could have implications for the treatment of psychiatric disorders .

Serotonergic System Studies

BMY-7378 aids in the investigation of the serotonergic system, particularly in understanding the role of 5-HT1A receptors in serotonergic signaling, which is crucial for developing new antidepressants and anxiolytics .

Adrenergic Receptor Research

The compound serves as a selective ligand for α1D-adrenergic receptors , helping to distinguish between α1-adrenoceptor subtypes. This specificity is valuable for the development of drugs targeting specific adrenergic pathways .

Pharmacokinetics and Drug Development

BMY-7378’s properties, such as its binding affinity and selectivity, make it a useful tool in pharmacokinetic studies and drug development processes, particularly for conditions involving the central nervous system and peripheral adrenergic receptors .

Molecular Biology

In molecular biology, BMY-7378 is used to study gene expression related to adrenergic and serotonergic receptors, which can provide insights into the genetic factors influencing psychiatric and cardiovascular diseases .

Behavioral Sciences

Researchers use BMY-7378 to observe behavioral changes in animal models, which can be indicative of its potential effects on mood, anxiety, and stress response, contributing to the field of behavioral sciences .

Analytical Chemistry

In analytical chemistry, BMY-7378 can be used as a reference compound to develop new analytical methods for detecting similar structures or compounds within biological samples, aiding in toxicology and forensic investigations .

Propiedades

IUPAC Name |

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYCFGDXLUPJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943430 | |

| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione | |

CAS RN |

21102-94-3 | |

| Record name | 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21102-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bmy 7378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-7378 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08EI0K81OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: BMY-7378 primarily interacts with α1-adrenergic receptors (α1-ARs), specifically showing high affinity for the α1D subtype. [, , , ] This interaction leads to the blockade of α1D-AR signaling pathways. [, , , ] Additionally, BMY-7378 exhibits partial agonist activity at serotonin 5-HT1A receptors. [, , ] This dual activity profile contributes to its complex pharmacological effects.

ANone: While the provided abstracts do not detail spectroscopic data, they clearly state the full chemical name: 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione. The molecular formula and weight are not explicitly mentioned.

ANone: The provided research focuses primarily on the biological activity and pharmacological properties of BMY-7378. Information regarding its material compatibility and stability under various conditions is not available in these studies.

ANone: The available research focuses on BMY-7378's activity as a receptor ligand, specifically targeting α1-ARs and 5-HT1A receptors. There is no mention of catalytic properties or applications in the provided studies.

ANone: The provided studies primarily utilize in vitro and in vivo experimental approaches to investigate BMY-7378. They do not mention the use of computational chemistry, modeling, simulations, calculations, or QSAR models.

ANone: The provided research primarily focuses on the biological activity and pharmacological characterization of BMY-7378. Information on its stability under various conditions and formulation strategies is not discussed.

ANone: The studies primarily focus on the scientific and pharmacological aspects of BMY-7378. They do not discuss SHE regulations or related practices.

A: While detailed ADME data is not provided in these studies, some insights into the in vivo activity of BMY-7378 can be gleaned. For instance, BMY-7378 effectively antagonizes the effects of α1D-AR agonists in various animal models. [, , , , ] It also displays a prolonged hypotensive effect after oral administration in spontaneously hypertensive rats, suggesting favorable pharmacokinetic properties for this indication. [] Additionally, central administration of BMY-7378 induces hypothermia and influences hormone secretion, indicating its ability to cross the blood-brain barrier. [, ]

A: BMY-7378 demonstrates efficacy in various in vitro and in vivo models. It effectively antagonizes alpha1D-adrenoceptor-mediated contractions in isolated arteries from different species. [, , , , , , , , ] Studies utilizing animal models show that BMY-7378 can influence blood pressure, hormone levels, and behavioral responses, indicating its potential in cardiovascular and central nervous system disorders. [, , ]

ANone: The provided research on BMY-7378 doesn't delve into resistance mechanisms or cross-resistance with other compounds or drug classes.

ANone: The provided research primarily focuses on characterizing BMY-7378's receptor interactions and pharmacological effects. There is no mention of specific drug delivery or targeting strategies employed in these studies.

ANone: The research papers do not discuss any biomarkers or diagnostic tools specifically related to BMY-7378 treatment or its effects.

A: The research utilized various methods including radioligand binding assays, [3H]prazosin binding studies, reverse transcription-polymerase chain reaction (RT-PCR), Western blot analysis, immunofluorescence techniques, fluorescence assays, and measurement of NO and cGMP levels. [, , , , , , , ] These techniques helped determine receptor binding affinities, mRNA expression levels, protein localization, and second messenger responses.

ANone: The research primarily focuses on the biological and pharmacological aspects of BMY-7378. There is no information available in these studies about its environmental impact or degradation pathways.

ANone: The provided research papers do not mention any specific studies focusing on the dissolution rate or solubility of BMY-7378 in various media.

ANone: While the provided abstracts do not detail the specific validation procedures for each analytical method, it's important to note that scientific rigor generally necessitates method validation to ensure accuracy, precision, and specificity of the employed techniques.

ANone: The research focuses on exploring the scientific facets of BMY-7378, and information regarding quality control and assurance practices during its development, manufacturing, or distribution is not included.

ANone: The research papers primarily focus on BMY-7378's interaction with adrenergic and serotonergic receptors. Information concerning its immunogenicity or potential to elicit immunological responses is not discussed in these studies.

ANone: The research does not provide details on BMY-7378's interactions with drug transporters or any strategies to modulate these potential interactions.

ANone: The available research on BMY-7378 does not provide information about its interactions with drug-metabolizing enzymes or its potential to induce or inhibit their activity.

ANone: The studies primarily focus on BMY-7378's interactions with specific receptors and its pharmacological effects. There is no discussion on its broader biocompatibility or its potential for biodegradation.

A: The studies utilize various antagonists and agonists to investigate and compare their effects on α1-adrenergic and 5-HT1A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These comparisons offer insights into potential alternatives or substitutes based on their receptor selectivity and pharmacological profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.